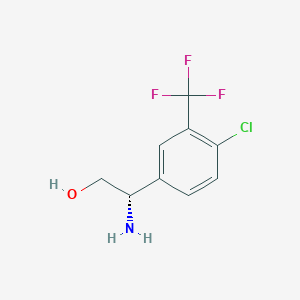

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

Descripción general

Descripción

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is a chiral compound that features a trifluoromethyl group, a chloro substituent, and an amino alcohol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic asymmetric synthesis methods may also be employed to directly produce the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Research

Research indicates that (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol may play a role in the development of novel anticancer agents. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have explored its potential as a selective inhibitor of certain kinases implicated in tumor growth .

1.2 Neuropharmacology

The compound has been investigated for its neuropharmacological properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have shown that it may enhance serotonin levels, thereby improving mood and cognitive function .

Pharmaceutical Development

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key intermediate in the synthesis of various APIs. Its unique functional groups facilitate the formation of complex molecules through various chemical reactions, including amination and alkylation processes. This characteristic makes it valuable in the pharmaceutical industry for developing new therapeutic agents .

2.2 Formulation Studies

The compound's solubility and stability profiles are critical for formulation studies aimed at developing effective drug delivery systems. Research has focused on optimizing its formulation to enhance bioavailability while minimizing side effects. This includes exploring different salt forms, such as hydrochlorides, which can improve solubility and absorption rates .

Materials Science

3.1 Development of Functional Materials

In materials science, this compound has been utilized in creating functional materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices due to its ability to modify the conductivity and thermal stability of the resulting materials .

3.2 Coatings and Surface Modifications

The compound's chemical properties allow it to be used in coatings that require enhanced resistance to environmental factors such as moisture and corrosion. Research into surface modifications using this compound aims to improve the longevity and performance of various substrates in industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amino alcohol moiety allows for hydrogen bonding interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Uniqueness

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of both a trifluoromethyl group and an amino alcohol moiety. These structural features confer distinct physicochemical properties and biological activities compared to other similar compounds.

Actividad Biológica

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, with CAS number 1213059-76-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClF₃NO |

| Molecular Weight | 239.62 g/mol |

| Purity | >95% |

| Storage Conditions | Keep in a dark place, sealed at 2-8°C |

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced lipophilicity and improved binding affinity to target proteins, which may contribute to their efficacy in therapeutic applications .

Pharmacological Activities

-

Antiviral Activity :

- Preliminary studies have shown that derivatives of this compound may possess antiviral properties, particularly against flaviviruses. A study evaluated the compound's efficacy in inhibiting viral replication and found significant activity at concentrations as low as 50 μM, indicating potential as an antiviral agent .

- Antibacterial Activity :

- Cytotoxicity :

Case Study 1: Antiviral Efficacy

In a study published by PubMed Central, the antiviral efficacy of this compound was evaluated using a yellow fever virus luciferase assay. The results indicated that compounds with similar structural characteristics effectively inhibited viral replication, showcasing the potential of this compound in antiviral drug development .

Case Study 2: Antibacterial Potential

A recent investigation into pyrimidine-based drugs highlighted the antibacterial activity of compounds similar to this compound. The study demonstrated that certain derivatives exhibited excellent activity against multiple bacterial strains, reinforcing the importance of structural modifications in enhancing antibacterial efficacy .

Propiedades

IUPAC Name |

(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIOCDSWBPUUGP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.